A Comparative Analysis of the Biological Activities of Norelgestromin and Norgestimate: An In-depth Technical Guide
A Comparative Analysis of the Biological Activities of Norelgestromin and Norgestimate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the biological activities of two closely related progestins: norelgestromin and its prodrug, norgestimate. Designed for professionals in pharmaceutical research and development, this document delves into their mechanisms of action, comparative receptor binding affinities, and the downstream physiological effects that define their clinical profiles. We will explore the nuances of their progestational and androgenic activities, supported by experimental data and methodologies, to provide a clear understanding of their distinct yet interconnected roles.
Introduction: A Tale of a Prodrug and its Active Metabolite
Norgestimate and norelgestromin are third-generation synthetic progestins, a class of compounds designed to mimic the effects of natural progesterone.[1] A critical distinction between the two is that norgestimate is a prodrug, meaning it is biologically inactive until it is metabolized in the body into its active forms.[2] Upon oral administration, norgestimate undergoes rapid and extensive first-pass metabolism in the gut and liver, yielding its primary active metabolite, norelgestromin, as well as a smaller amount of levonorgestrel.[2][3] Norelgestromin is largely responsible for the progestational effects observed after norgestimate administration.[4]
This guide will focus on the comparative biological activities of norgestimate and its principal active metabolite, norelgestromin, to elucidate the structure-activity relationships that govern their therapeutic applications, primarily in hormonal contraception.
Mechanism of Action: Progesterone Receptor Agonism and Downstream Signaling
The primary mechanism of action for both norelgestromin and the active metabolites of norgestimate is their agonist activity at the progesterone receptor (PR).[5] As synthetic progestogens, they bind to and activate PRs, initiating a cascade of intracellular events that ultimately lead to the physiological effects associated with progesterone.
The binding of norelgestromin to the progesterone receptor initiates a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[6][7] This genomic pathway is central to the contraceptive efficacy of these compounds, which includes:
-
Inhibition of Ovulation: By suppressing the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn reduces the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland.[8][9]
-
Thickening of Cervical Mucus: This creates a barrier that hinders sperm penetration.[9]
-
Alteration of the Endometrium: These changes make the uterine lining less receptive to implantation of a fertilized egg.[9]
Beyond the classical genomic pathway, progestins can also elicit rapid, non-genomic effects through the activation of cytoplasmic signaling cascades, such as the Src/Ras/MAPK pathway.[10]
Caption: Progesterone Receptor Signaling Pathway for Norelgestromin.
Comparative Receptor Binding Affinity
The biological activity of a steroid hormone is largely determined by its affinity for its cognate receptor and its cross-reactivity with other steroid receptors. The following tables summarize the in vitro binding affinities of norgestimate and norelgestromin for the progesterone and androgen receptors.
Table 1: Progesterone Receptor (PR) Binding Affinity
| Compound | Relative Binding Affinity (RBA) (%)* | IC50 (nM) | Receptor Source |
| Progesterone | 100 | - | Rabbit Uterus |
| Norgestimate | ~1.2 - 15 | 3.5 | Rabbit Uterus, Human Myometrium |
| Norelgestromin | ~10 - 100 | - | Rabbit Uterus |
| Levonorgestrel | 150 | - | Rabbit Uterus |
*Relative to Progesterone.[11]
Table 2: Androgen Receptor (AR) Binding Affinity
| Compound | Relative Binding Affinity (RBA) (%)** | IC50 (nM) | Receptor Source |
| Dihydrotestosterone (DHT) | 100 | - | Rat Prostate |
| Norgestimate | 0.003 | 764 | Rat Prostate |
| Norelgestromin | 0.013 | - | Rat Prostate |
**Relative to Dihydrotestosterone (DHT).[3]
These data indicate that while norgestimate itself has a lower affinity for the progesterone receptor, its primary metabolite, norelgestromin, exhibits significantly higher affinity. Conversely, both norgestimate and norelgestromin demonstrate very low binding affinity for the androgen receptor, which is a key factor in their favorable androgenic profile.[3][11]
Androgenic and Anti-androgenic Activity
The androgenicity of a progestin is a critical consideration in its clinical use, as androgenic side effects such as acne, hirsutism, and adverse lipid profiles can impact patient compliance and well-being.
Norgestimate and norelgestromin are considered to have minimal androgenic activity.[11][12] This is attributed to several factors:
-
Low Androgen Receptor Binding Affinity: As shown in Table 2, both compounds have a very low affinity for the androgen receptor.[3]
-
Minimal Impact on Sex Hormone-Binding Globulin (SHBG): Androgenic progestins can displace testosterone from SHBG, increasing the levels of free, biologically active testosterone.[13][14] However, studies have shown that norgestimate does not significantly displace testosterone from SHBG.[13] In combination with an estrogen, which increases SHBG levels, norgestimate-containing contraceptives lead to a significant increase in SHBG and a corresponding decrease in free testosterone.[12][15][16] This contributes to the beneficial effects of norgestimate-containing oral contraceptives in the treatment of acne.[12]
In vitro studies have confirmed the very low androgenic activity of both norgestimate and norelgestromin.[17]
Experimental Protocols
Radioligand Binding Assay for Progesterone Receptor
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the progesterone receptor.
Caption: Workflow for Progesterone Receptor Competitive Binding Assay.
Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing progesterone receptors from a suitable tissue source, such as the uterus of estrogen-primed rabbits.[11] Homogenize the tissue in a suitable buffer and centrifuge to obtain the cytosol. Determine the protein concentration of the cytosol preparation.
-
Assay Setup: In a multi-well plate, add a constant amount of the receptor preparation to each well.
-
Add a constant concentration of a radiolabeled progesterone ligand (e.g., [³H]-promegestone) to each well.
-
Add varying concentrations of the unlabeled test compounds (norelgestromin, norgestimate) or a reference compound to the wells. Include control wells with only the radioligand (total binding) and wells with an excess of unlabeled ligand (non-specific binding).
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by rapid filtration through glass fiber filters, where the receptor-ligand complexes are retained on the filter.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can be calculated using the formula: (IC50 of reference compound / IC50 of test compound) x 100.[11]
Radioligand Binding Assay for Androgen Receptor
This protocol describes a competitive binding assay to assess the affinity of test compounds for the androgen receptor.
Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing androgen receptors from the ventral prostate of castrated rats.[18] Homogenize the tissue in a suitable buffer and centrifuge to obtain the cytosol. Determine the protein concentration.
-
Assay Setup: In a multi-well plate, add a constant amount of the receptor preparation to each well.
-
Add a constant concentration of a radiolabeled androgen ligand (e.g., [³H]-R1881) to each well.
-
Add varying concentrations of the unlabeled test compounds (norelgestromin, norgestimate) or a reference compound (e.g., dihydrotestosterone) to the wells. Include controls for total and non-specific binding.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the bound and free radioligand using a suitable method, such as hydroxylapatite (HAP) slurry precipitation followed by washing and centrifugation.[19]
-
Quantification: Resuspend the HAP pellet containing the receptor-ligand complexes in ethanol and transfer to scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding and determine the IC50 and RBA values as described for the progesterone receptor assay.
Conclusion
Norgestimate functions as a prodrug, with its biological activity primarily mediated by its active metabolite, norelgestromin. Both compounds exhibit high progestational activity through their agonism at the progesterone receptor. A key differentiator of this progestin family is its minimal androgenicity, a consequence of very low binding affinity for the androgen receptor and a lack of displacement of testosterone from SHBG. This favorable selectivity profile contributes to the clinical efficacy and tolerability of norgestimate-containing hormonal contraceptives. Understanding the distinct yet complementary roles of norgestimate and norelgestromin is crucial for the continued development and optimization of progestin-based therapies.
References
-
Phillips A, Demarest K, Hahn DW, et al. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins. Contraception. 1990;41(4):399-410. [Link]
-
Daniel AR, Lange CA. Signaling inputs to progesterone receptor gene regulation and promoter selectivity. Mol Cell Endocrinol. 2011;334(1-2):53-60. [Link]
-
Ballaré C, Uhrig M, Bechtold T, et al. Progesterone receptors induce cell cycle progression via activation of mitogen-activated protein kinases. Mol Endocrinol. 2003;17(5):722-735. [Link]
-
Proietti CJ, et al. Progesterone Receptors (PR) Mediate STAT Actions: PR and Prolactin Receptor Signaling Crosstalk in Breast Cancer Models. J Steroid Biochem Mol Biol. 2011;125(3-5):157-163. [Link]
-
ICCVAM. Protocol for Androgen Receptor Competitive Binding Assay. 2002. [Link]
-
van der Vange N, Blankenstein MA, Kloosterboer HJ, et al. Effect of two oral contraceptives containing ethinylestradiol and gestodene or norgestimate upon androgen parameters and serum binding proteins. Contraception. 1990;41(4):345-352. [Link]
-
ClinPharma. norelgestromin. [Link]
-
Boonyaratanakornkit V, et al. Role of Extranuclear Signaling Actions of Progesterone Receptor in Mediating Progesterone Regulation of Gene Expression and the Cell Cycle. Mol Endocrinol. 2007;21(2):359-375. [Link]
-
ResearchGate. Schematic summary of progesterone-induced receptor-signal transduction... [Link]
-
Wikipedia. Norelgestromin. [Link]
-
Fruzzetti F, et al. The paradigm of norgestimate: a third-generation testosterone-derivative progestin with a peripheral anti-androgenic activity and the lowest risk of venous thromboembolism. Expert Rev Clin Pharmacol. 2021;14(2):207-220. [Link]
-
Phillips A, Hahn DW, McGuire JL. Relative binding affinity of norgestimate and other progestins for human sex hormone-binding globulin. Steroids. 1990;55(8):373-375. [Link]
-
Zimmerman Y, et al. The effect of combined oral contraception on testosterone levels in healthy women: a systematic review and meta-analysis. Hum Reprod Update. 2014;20(1):76-105. [Link]
-
Graziottin A. A review of transdermal hormonal contraception: focus on the ethinylestradiol/norelgestromin contraceptive patch. Treat Endocrinol. 2006;5(6):359-365. [Link]
-
Hahn DW, et al. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity. Am J Obstet Gynecol. 1992;166(6 Pt 2):1910-1918. [Link]
-
Bergink EW, van Meel F, Turpijn EW, van der Vies J. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives. Contraception. 1988;38(3):325-332. [Link]
-
Patsnap Synapse. What is the mechanism of Norelgestromin?. [Link]
-
National Toxicology Program. In Vitro Tox Study Report: Androgen Receptor Binding (Rat Prostate Cytosol). 2011. [Link]
-
Bergink EW, et al. Binding of levonorgestrel, norethisterone and desogestrel to human sex hormone binding globulin and influence on free testosterone levels. J Steroid Biochem. 1983;19(5):1563-1571. [Link]
-
EBSCO. Progesterone receptor assay. [Link]
-
YouTube. #norelgestromin | Uses, Dosage, Side Effects & Mechanism | Evra. [Link]
-
U.S. Environmental Protection Agency. ANDROGEN RECEPTOR BINDING (RAT VENTRAL PROSTATE CYTOSOL) Standard Evaluation Procedure. 2011. [Link]
-
Hernandez-Bello J, et al. Effect of Norelgestromin and Ethinylestradiol in Transdermal Patches on the Clinical Outcomes and Biochemical Parameters of COVID-19 Patients: A Clinical Trial Pilot Study. Pharmaceuticals (Basel). 2022;15(6):757. [Link]
-
Creative BioMart. Progesterone Receptor Competitor Assay Kit, Red. [Link]
-
U.S. Environmental Protection Agency. Data Evaluation Record (DER) for Androgen Receptor Binding (Rat Prostate Cytosol). [Link]
-
Seeger H, Mueck AO, Lippert TH. Induction of androgen receptor activity by norgestimate and norelgestromin in MDA-MB 231 breast cancer cells. Gynecol Endocrinol. 2004;19(1):18-21. [Link]
-
National Toxicology Program. In Vitro Tox Study Report: Androgen Receptor Binding (Rat Prostate Cytosol). 2011. [Link]
-
Kuhl H, et al. Receptor binding of norgestimate--a new orally active synthetic progestational compound. Contraception. 1985;31(5):513-527. [Link]
-
Anderson FD. Selectivity and minimal androgenicity of norgestimate in monophasic and triphasic oral contraceptives. Acta Obstet Gynecol Scand Suppl. 1992;156:15-21. [Link]
-
The Journal of Sexual Medicine. Birth Control Pill Could Cause Long-Term Problems With Testosterone. 2006. [Link]
-
Kuhl H, et al. The influence of structural modification on progesterone and androgen receptor binding of norethisterone. Correlation with nuclear magnetic resonance signals. J Steroid Biochem. 1987;27(4-6):795-801. [Link]
-
MDPI. Effect of Norelgestromin and Ethinylestradiol in Transdermal Patches on the Clinical Outcomes and Biochemical Parameters of COVID-19 Patients: A Clinical Trial Pilot Study. [Link]
-
ClinicalTrials.gov. Androgen Effects on the Reproductive Neuroendocrine Axis, 2025 Version. [Link]
-
ResearchGate. (PDF) Effect of Norelgestromin and Ethinylestradiol in Transdermal Patches on the Clinical Outcomes and Biochemical Parameters of COVID-19 Patients: A Clinical Trial Pilot Study. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of transdermal hormonal contraception : focus on the ethinylestradiol/norelgestromin contraceptive patch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norelgestromin - Wikipedia [en.wikipedia.org]
- 6. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ClinPGx [clinpgx.org]
- 9. What is the mechanism of Norelgestromin? [synapse.patsnap.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selectivity and minimal androgenicity of norgestimate in monophasic and triphasic oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relative binding affinity of norgestimate and other progestins for human sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Binding of levonorgestrel, norethisterone and desogestrel to human sex hormone binding globulin and influence on free testosterone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of two oral contraceptives containing ethinylestradiol and gestodene or norgestimate upon androgen parameters and serum binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of combined oral contraception on testosterone levels in healthy women: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction of androgen receptor activity by norgestimate and norelgestromin in MDA-MB 231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
